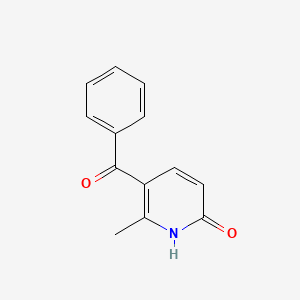

5-Benzoyl-6-methylpyridin-2(1H)-one

Description

5-Benzoyl-6-methylpyridin-2(1H)-one is a heterocyclic compound featuring a pyridin-2(1H)-one core substituted with a benzoyl group at position 5 and a methyl group at position 4. This compound is of interest due to its structural similarity to bioactive pyridinone derivatives, which are often explored in medicinal chemistry for their pharmacological properties, such as kinase inhibition or anti-inflammatory effects . Nuclear magnetic resonance (NMR) data (1H and 13C) for this compound are available, confirming its regiochemistry and electronic environment .

Properties

Molecular Formula |

C13H11NO2 |

|---|---|

Molecular Weight |

213.23 g/mol |

IUPAC Name |

5-benzoyl-6-methyl-1H-pyridin-2-one |

InChI |

InChI=1S/C13H11NO2/c1-9-11(7-8-12(15)14-9)13(16)10-5-3-2-4-6-10/h2-8H,1H3,(H,14,15) |

InChI Key |

LINHHQVEXUQKHI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=O)N1)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Electronic Effects: The benzoyl group in the target compound introduces strong electron-withdrawing effects, which may reduce nucleophilicity at the pyridinone ring compared to electron-donating substituents (e.g., benzyloxy in Compound 51 or amino groups in Compound 52) .

- Solubility: Methyl and benzyloxy groups (as in Compounds 51–54) enhance lipophilicity, whereas polar substituents like nitro or amino groups (Compound 52, 5-amino derivatives ) improve aqueous solubility. The benzoyl group in the target compound likely confers intermediate solubility.

- Synthetic Routes : The target compound’s synthesis may involve Friedel-Crafts acylation or Suzuki coupling, analogous to methods used for Compounds 51–54 (e.g., Pd-catalyzed cross-coupling for aryl boronic acids) .

Comparison with Non-Pyridinone Heterocycles

Compounds like MHY2251 (2,3-dihydroquinazolin-4(1H)-one derivatives) share a lactam structure but differ in ring size and substitution patterns. MHY2251, a SIRT1 inhibitor, features a fused benzene ring and a dioxolane group, which enhance its planar structure and metabolic stability compared to pyridinones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.